(3R)-2,4-diiodo-3-methylbut-1-ene
Overview
Description
(3R)-2,4-diiodo-3-methylbut-1-ene is an organic compound characterized by the presence of two iodine atoms and a methyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,4-diiodo-3-methylbut-1-ene typically involves the iodination of a suitable precursor. One common method is the halogenation of 3-methylbut-1-ene using iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,4-diiodo-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
(3R)-2,4-diiodo-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-2,4-diiodo-3-methylbut-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through pathways involving nucleophilic substitution and elimination reactions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,4-dibromo-3-methylbut-1-ene: Similar structure but with bromine atoms instead of iodine.
(3R)-2,4-dichloro-3-methylbut-1-ene: Similar structure but with chlorine atoms instead of iodine.
(3R)-2,4-difluoro-3-methylbut-1-ene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(3R)-2,4-diiodo-3-methylbut-1-ene is unique due to the presence of iodine atoms, which confer distinct reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly interesting for applications requiring specific halogen interactions.
Properties
IUPAC Name |
(3R)-2,4-diiodo-3-methylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZYPLHSNKQLQD-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(=C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)C(=C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462089 | |
Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481048-22-0 | |
Record name | (3R)-2,4-diiodo-3-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.